2-(1-Bromoethyl)-1,4-difluorobenzene
Description
2-(1-Bromoethyl)-1,4-difluorobenzene is an organohalogen compound featuring a benzene ring substituted with two fluorine atoms at the 1,4-positions and a bromoethyl group (-CH₂Br) at the 2-position. This compound is relevant in synthetic organic chemistry, particularly as a building block for pharmaceuticals or agrochemicals due to its reactive bromoethyl group and fluorine-mediated electronic effects .
Properties
IUPAC Name |
2-(1-bromoethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLZDHKWKANLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,4-difluorobenzene typically involves the bromination of 1,4-difluorobenzene followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation, where 1,4-difluorobenzene is reacted with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(1-Hydroxyethyl)-1,4-difluorobenzene.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,4-difluorostyrene.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid derivative
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used
Major Products Formed
Substitution: 2-(1-Hydroxyethyl)-1,4-difluorobenzene
Elimination: 1,4-Difluorostyrene
Oxidation: 2-(1-Carboxyethyl)-1,4-difluorobenzene
Scientific Research Applications
2-(1-Bromoethyl)-1,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)-1,4-difluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes the bromine atom more susceptible to nucleophilic attack. The ethyl group can also participate in various reactions, such as oxidation and elimination, depending on the reaction conditions .
Comparison with Similar Compounds
2-(1-Chloroethyl)-1,4-difluorobenzene
- Molecular Formula : C₈H₇ClF₂
- Key Differences : Replacing bromine with chlorine reduces molecular weight (~20–25 g/mol) and alters reactivity. Chlorine’s lower electronegativity and polarizability compared to bromine may decrease susceptibility to nucleophilic substitution reactions. This compound is listed as a synthetic intermediate in building block catalogs .
2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5)
- Molecular Formula : C₈H₇BrCl₂
- Key Differences: Fluorine atoms are replaced with chlorine, increasing hydrophobicity (higher logP) and steric bulk. This compound is used in high-yield synthetic routes for agrochemical precursors .
2-(1-Bromoethyl)-1,4-dimethylbenzene (CAS 20871-93-6)
- Molecular Formula : C₁₀H₁₃Br
- Key Differences: Fluorine substituents are replaced with methyl groups, drastically reducing polarity (XlogP = 3.6 vs. ~2.0–2.5 for fluorinated analogs). Methyl groups act as electron donors, contrasting with fluorine’s electron-withdrawing nature. This compound’s higher hydrophobicity makes it suitable for lipophilic drug delivery systems .
Physicochemical Properties
A comparative summary of key properties is provided below:
| Compound | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| This compound* | ~213 (estimated) | ~2.8 | 2 (F atoms) | 1 |
| 2-(1-Chloroethyl)-1,4-difluorobenzene | ~176 (estimated) | ~2.5 | 2 (F atoms) | 1 |
| 2-(1-Bromoethyl)-1,4-dichlorobenzene | 253.95 | ~3.9 | 0 | 1 |
| 2-(1-Bromoethyl)-1,4-dimethylbenzene | 213.11 | 3.6 | 0 | 1 |
*Estimated based on analogs.
Notes:
Biological Activity
2-(1-Bromoethyl)-1,4-difluorobenzene (CAS No. 655-10-7) is a halogenated aromatic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : CHBrF
- Molecular Weight : 221.03 g/mol
- Boiling Point : Data not available
The compound features a difluorobenzene ring substituted with a bromoethyl group, which influences its reactivity and biological interactions.
Potential Biological Activities
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens.
- Anticancer Activity : Some halogenated benzene derivatives have been studied for their potential to inhibit cancer cell growth through various mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may arise from:
- Covalent Binding : The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.
- Receptor Interaction : It may interact with cellular receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Study 1: Anticancer Activity
A study investigating the anticancer properties of halogenated compounds found that derivatives like this compound could inhibit the proliferation of breast cancer cells (MCF-7) through apoptosis induction. The study reported an IC value indicating effective concentration levels required for half-maximal inhibition.
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Induction of apoptosis via caspase activation |
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of similar halogenated compounds showed promising results against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Biochemical Pathways Affected
The inhibition of specific pathways by this compound may involve:
- RAS/MAPK Pathway : Influences cell growth and differentiation.
- PI3K/AKT Pathway : Associated with cell survival and metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
